![molecular formula C26H24N2O4S B2712785 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-40-8](/img/structure/B2712785.png)
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a quinoline core with benzenesulfonyl and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base such as pyridine or triethylamine.
Acetamide Formation: The final step involves the acylation of the quinoline derivative with an acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide: Similar structure with a different substitution pattern on the acetamide group.
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide: Another isomer with a different substitution pattern.
Uniqueness
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzenesulfonyl group and the quinoline core makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-19-12-13-23-22(15-19)26(30)24(33(31,32)21-10-5-4-6-11-21)16-28(23)17-25(29)27-20-9-7-8-18(2)14-20/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDZBAKKIWKLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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